

# GIXRD for crystallinity of ALD HfO<sub>2</sub> films

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A Comparative Guide to Characterizing the Crystallinity of ALD HfO<sub>2</sub> Films: GIXRD vs. Alternative Techniques

## Introduction

Hafnium oxide (HfO<sub>2</sub>), deposited by Atomic Layer Deposition (ALD), is a critical high-k dielectric material in modern electronics. Its performance is intrinsically linked to its crystal structure. As-deposited ALD HfO<sub>2</sub> films can be amorphous or polycrystalline, and subsequent annealing is often used to control the crystalline phase.<sup>[1][2]</sup> The monoclinic phase is typically the most stable, but tetragonal and orthorhombic phases can also be present.<sup>[3][4]</sup> Accurately characterizing the crystallinity of these thin films is crucial for device fabrication and performance optimization.

Grazing Incidence X-ray Diffraction (GIXRD) is a powerful, non-destructive technique widely used for the structural analysis of thin films.<sup>[5][6]</sup> By using a very shallow angle of incidence for the X-ray beam, GIXRD enhances the signal from the film while minimizing interference from the underlying substrate.<sup>[7][8]</sup> This guide provides a detailed comparison of GIXRD with other common techniques for characterizing the crystallinity of ALD HfO<sub>2</sub> films, supported by experimental data and protocols.

## Comparison of Crystallinity Characterization Techniques

Feature	Grazing Incidence X-ray Diffraction (GIXRD)	Transmission Electron Microscopy (TEM) / Selected Area Electron Diffraction (SAED)
Principle	Diffraction of X-rays from crystal planes at a low incident angle.	Imaging with a high-energy electron beam transmitted through a thinned sample; diffraction from a selected area.
Information Obtained	Crystalline phase identification, grain size, texture (preferred orientation), lattice parameters, and degree of crystallinity.[5]	Direct visualization of microstructure, grain size and shape, columnar growth, and crystal defects. SAED provides local crystallographic information.[1][9]
Sample Preparation	Non-destructive; requires a relatively flat sample.	Destructive and complex; requires extensive sample thinning to electron transparency.
Analysis Area	Large area (typically several mm <sup>2</sup> ), providing average structural information.	Localized analysis (nanometer scale), providing detailed information about specific regions.
Sensitivity	Highly sensitive to crystalline phases, even in very thin films (nanometer scale).[8]	High spatial resolution, capable of imaging individual atomic columns.
Quantification	Can provide quantitative information on the degree of crystallinity and phase fractions.	Quantification of phase fractions can be challenging and less precise than with GIXRD.
Limitations	Provides averaged information over the probed area; may not detect localized variations.	Time-consuming sample preparation can introduce artifacts; analyzes a very

small, potentially  
unrepresentative, sample area.

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## Quantitative Data from Experimental Studies

The following table summarizes experimental data on the crystallinity of ALD HfO<sub>2</sub> films as determined by GIXRD and other techniques.

Deposition/Annealing Conditions	Film Thickness	Technique	Key Findings	Reference
As-deposited on thermal SiO <sub>2</sub>	-	High-sensitivity XRD, TEM	Polycrystalline with monoclinic and tetragonal/orthorhombic phases; average grain size ~8.0 nm; columnar grain structure.	[1][2]
Annealed at 900°C for 24h	-	High-sensitivity XRD	Predominantly monoclinic phase; grain size increased to ~11.0 nm.	[1][2]
As-deposited on chemical SiO <sub>2</sub>	-	Z-contrast STEM, Fluctuation Electron Microscopy	Amorphous with sub-nanometer ordering.	[1][2]
Deposited at < 100°C	> 500 nm	XRD, TEM	Amorphous.	[3]
Deposited at 100-350°C	> 500 nm	XRD	Polycrystalline, mostly monoclinic phase.	[3]
Deposited at < 200°C	-	XRD	Amorphous.	[10]
Deposited at ≥ 200°C	-	XRD	Polycrystalline.	[10]

As-deposited	-	GIXRD	Contains monoclinic and orthorhombic/tetragonal phases.	[11]
Annealed at 600-1100°C	-	GIXRD	Crystallization increases with annealing temperature.	[11]
Deposited at 300°C, annealed at 450-750°C	2.5, 5, 10 nm	GIXRD, GIXRR, TEM	Grain size depends on film thickness and annealing temperature.	[12][13]

## Experimental Protocols

### Grazing Incidence X-ray Diffraction (GIXRD)

- Sample Preparation: The ALD HfO<sub>2</sub> film on its substrate is used as is. Ensure the sample surface is clean.
- Instrumentation: A high-resolution X-ray diffractometer equipped with a thin-film attachment is used. A common X-ray source is Cu K $\alpha$  radiation ( $\lambda = 0.15418$  nm).[4]
- Measurement Parameters:
  - Incident Angle ( $\omega$  or  $\alpha_i$ ): A fixed, small angle, typically between 0.5° and 5°, is chosen.[4]  
[7] The choice of angle determines the penetration depth of the X-rays.
  - Detector Scan ( $2\theta$ ): The detector is scanned over a range of angles, for example, from 20° to 52°, to collect the diffraction pattern.[4]
- Data Analysis:
  - The positions of the diffraction peaks are compared to standard diffraction patterns for HfO<sub>2</sub> (e.g., from the ICDD database) to identify the crystalline phases present.[11]

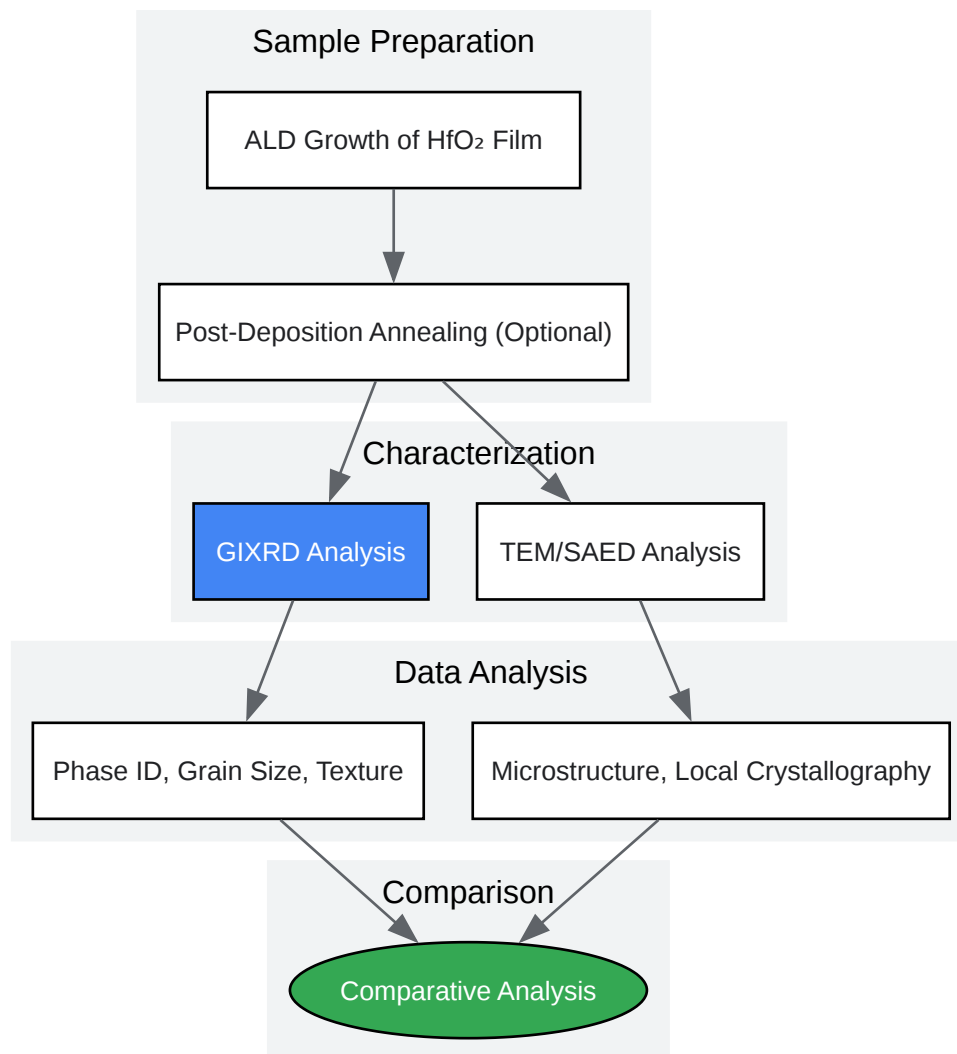
- The Full Width at Half Maximum (FWHM) of the diffraction peaks can be used to estimate the average grain size using the Scherrer equation.[12][13]
- The relative intensities of the peaks can be used to determine the preferred orientation (texture) of the crystallites.

## Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED)

- Sample Preparation: This is a critical and destructive step.
  - A cross-section of the film and substrate is prepared.
  - The sample is thinned to electron transparency (typically < 100 nm) using techniques like mechanical polishing followed by focused ion beam (FIB) milling or ion milling.
- Instrumentation: A Transmission Electron Microscope operating at high voltage (e.g., 200-300 kV) is used.
- Imaging and Diffraction:
  - Bright-field and dark-field imaging are used to visualize the film's microstructure, including grains, grain boundaries, and defects.
  - High-Resolution TEM (HRTEM) can be used to visualize the atomic lattice.
  - SAED is performed by inserting an aperture to select a specific area of the sample. The resulting diffraction pattern provides information about the crystal structure of that area. A polycrystalline sample will produce a ring pattern, while a single crystal will produce a spot pattern.
- Data Analysis:
  - Grain sizes are measured directly from the TEM images.
  - The SAED patterns are indexed to identify the crystalline phases present.

## Visualizations

### Experimental Workflow for Crystallinity Analysis



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Caption: Workflow for comparing HfO<sub>2</sub> crystallinity using GIXRD and TEM.

## Conclusion

GIXRD is an indispensable, non-destructive technique for the routine characterization of the crystallinity of ALD HfO<sub>2</sub> films. It provides statistically relevant, averaged information about the crystalline phase, grain size, and texture over a large sample area. While TEM offers unparalleled spatial resolution for visualizing the microstructure and identifying localized

features, its destructive and labor-intensive sample preparation makes it less suitable for high-throughput analysis. For a comprehensive understanding, a correlative approach using both GIXRD for bulk film properties and TEM for detailed microstructural analysis is often the most effective strategy.

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